tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[pyrrolidine-3,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate
Description
This compound is a spirocyclic heterocycle featuring a pyrrolidine ring fused to a pyrrolo[1,2-b]pyrazole system, with a tert-butyl oxycarbonyl (Boc) protecting group at the 1-position. Its structural complexity confers conformational rigidity, which may enhance binding selectivity in medicinal chemistry applications.
Properties
Molecular Formula |
C14H21N3O3 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
tert-butyl 2-oxospiro[5,6-dihydro-1H-pyrrolo[1,2-b]pyrazole-4,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-13(2,3)20-12(19)16-6-4-14(9-16)5-7-17-10(14)8-11(18)15-17/h8H,4-7,9H2,1-3H3,(H,15,18) |
InChI Key |
SNYOYKWHSBRQOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN3C2=CC(=O)N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and similar spirocyclic derivatives:
Key Findings
Structural Rigidity vs. The pyrido[1,2-a]pyrazine analog () lacks a fused pyrrolidine ring, reducing steric hindrance and possibly enhancing solubility .
Functional Group Impact :
- The 2'-oxo group in the target compound may participate in hydrogen bonding, akin to the 3-oxo group in ’s derivative, which could stabilize protein-ligand interactions .
- Bromo or benzyl substituents () enable further functionalization (e.g., Suzuki couplings), whereas the target compound’s lack of such groups may limit derivatization pathways .
Synthesis and Purification :
- The target compound’s synthesis likely shares flash chromatography methods with ’s scaffolds, though iodine/Hanessian stain visualization is uncommon in modern workflows .
- Acidic deprotection (e.g., HCl in dioxane, ) is a standard step for Boc removal, applicable to the target compound if further functionalization is needed .
Commercial and Safety Considerations :
- Discontinuation of the target compound () contrasts with the availability of simpler analogs (e.g., ), reflecting market demand or synthetic complexity .
- Safety data for analogs (e.g., ) emphasize consulting physicians after exposure, a precaution likely applicable to the target compound due to structural similarities .
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